N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide
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Overview
Description
N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide is a complex organic compound featuring a multi-ring structure with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide involves several steps, including the synthesis of the core pyrroloquinoline structure, subsequent modifications to introduce the sulfonamido group, and final acylation. Typically, these reactions are conducted under controlled temperatures and pressures to ensure the integrity of the multi-functional groups.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using batch or continuous flow reactors, ensuring high yields and purity. Advanced techniques like microwave-assisted synthesis or catalytic methods might be employed to optimize reaction times and conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions, particularly at the methyl and pyrroloquinoline sites.
Reduction: The carbonyl groups are potential sites for reduction reactions.
Substitution: The aromatic and sulfonamido groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution reagents might include halogens, sulfonyl chlorides, or amines under acidic or basic conditions.
Major Products Formed:
Oxidized derivatives.
Reduced derivatives.
Various substituted analogs depending on the reagents used.
Scientific Research Applications
N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide has shown promise in several fields:
Chemistry: Used as a building block for complex organic syntheses.
Biology: Investigated for its interactions with proteins and enzymes.
Industry: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, specifically:
Binding to enzyme active sites, altering their activity.
Interacting with cell receptors, modulating signaling pathways.
Disrupting or stabilizing cellular membranes.
Molecular targets include enzymes like proteases, kinases, and receptors such as GPCRs. The exact pathways depend on the biological context and the specific derivatives of the compound.
Unique Attributes:
The multi-ring structure imparts stability and specificity in biological systems.
The presence of both sulfonamido and acetamide groups provides multiple sites for chemical modification and interaction.
Comparison with Similar Compounds
N-(4-(1-methyl-2-oxo-2,3-dihydro-1H-indol-8-sulfonamido)phenyl)acetamide.
N-(4-(1-oxo-2,3,4,5-tetrahydro-1H-pyrido[3,2,1-ij]quinolin-8-sulfonamido)phenyl)acetamide.
N-(4-(2-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide.
Biological Activity
N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C20H20N2O3S
- Molecular Weight : 336.4 g/mol
- CAS Number : 898454-40-5
Property | Value |
---|---|
Molecular Formula | C20H20N2O3S |
Molecular Weight | 336.4 g/mol |
CAS Number | 898454-40-5 |
The biological activity of this compound is linked to its interaction with various molecular targets:
- Caspase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit significant inhibition of caspase enzymes involved in apoptosis. This suggests potential applications in cancer therapy by promoting apoptosis in malignant cells .
- Antitumor Activity : Analogous compounds have shown promising results in inhibiting tumor growth in vitro and in vivo. The presence of the pyrroloquinoline moiety is believed to enhance cytotoxicity against cancer cell lines .
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity against Gram-positive bacteria. The sulfonamide group may play a crucial role in this antimicrobial action .
Antitumor Activity
A study evaluated the anticancer potential of related pyrroloquinoline compounds. The results indicated that compounds with a similar scaffold exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines (e.g., HT29). The structure–activity relationship (SAR) analysis highlighted the importance of substituents on the phenyl ring for enhancing activity .
Apoptosis Induction
In a recent investigation into apoptosis mechanisms, this compound was tested for its ability to induce apoptosis in human cancer cells. The compound significantly increased caspase activity and reduced cell viability in a dose-dependent manner .
Antimicrobial Studies
Research on related compounds showed effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) around 31.25 µg/mL for certain strains. This suggests that modifications to the pyrroloquinoline structure can lead to enhanced antimicrobial properties .
Properties
IUPAC Name |
N-[4-[(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-12-18-11-17(10-14-4-3-9-23(19(14)18)20(12)25)28(26,27)22-16-7-5-15(6-8-16)21-13(2)24/h5-8,10-12,22H,3-4,9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJPIRIZVBWKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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